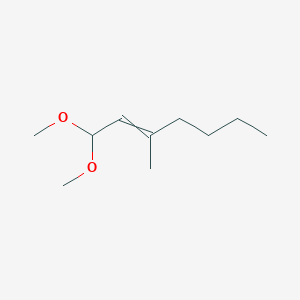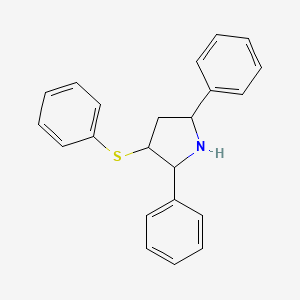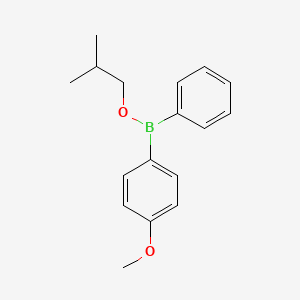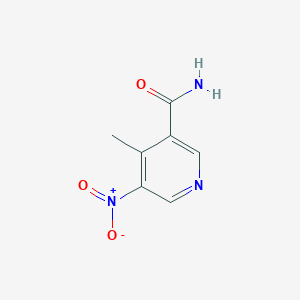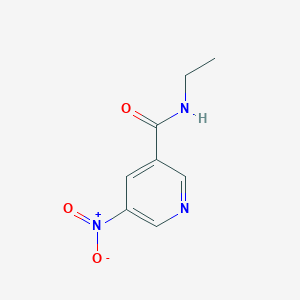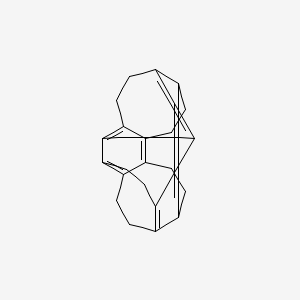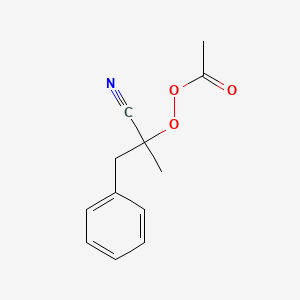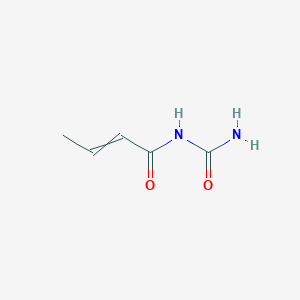
N-Carbamoylbut-2-enamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-Carbamoylbut-2-enamide is an organic compound that belongs to the class of amides Amides are characterized by the presence of a carbonyl group (C=O) linked to a nitrogen atom (N)
準備方法
Synthetic Routes and Reaction Conditions
N-Carbamoylbut-2-enamide can be synthesized through several methods. One common approach involves the reaction of an acid chloride with an amine. For instance, the reaction of but-2-enoyl chloride with urea under controlled conditions can yield this compound. Another method involves the use of coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the reaction between a carboxylic acid and an amine .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.
化学反応の分析
Types of Reactions
N-Carbamoylbut-2-enamide undergoes various chemical reactions, including:
Hydrolysis: The compound can be hydrolyzed to produce the corresponding carboxylic acid and amine.
Reduction: Reduction of this compound can yield the corresponding amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amide group is replaced by other functional groups.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions can be used for hydrolysis. Common reagents include hydrochloric acid (HCl) or sodium hydroxide (NaOH).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines or alcohols can be used under appropriate conditions.
Major Products Formed
Hydrolysis: Produces but-2-enoic acid and urea.
Reduction: Produces but-2-enamine.
Substitution: Produces various substituted amides depending on the nucleophile used.
科学的研究の応用
N-Carbamoylbut-2-enamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential role in biochemical pathways and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of polymers and other materials with specific properties.
作用機序
The mechanism of action of N-Carbamoylbut-2-enamide involves its interaction with specific molecular targets. The compound can act as a substrate for enzymes, leading to the formation of various products through enzymatic reactions. The exact pathways and targets depend on the specific application and context in which the compound is used .
類似化合物との比較
Similar Compounds
N-Carbamoylbutanamide: Similar structure but lacks the double bond present in N-Carbamoylbut-2-enamide.
N-Carbamoylprop-2-enamide: Similar structure but has a shorter carbon chain.
Uniqueness
This compound is unique due to the presence of the double bond in its structure, which can influence its reactivity and interactions with other molecules. This structural feature can make it more versatile in certain chemical reactions compared to its analogs .
特性
CAS番号 |
61070-97-1 |
|---|---|
分子式 |
C5H8N2O2 |
分子量 |
128.13 g/mol |
IUPAC名 |
N-carbamoylbut-2-enamide |
InChI |
InChI=1S/C5H8N2O2/c1-2-3-4(8)7-5(6)9/h2-3H,1H3,(H3,6,7,8,9) |
InChIキー |
NSSJZLJAIGHPRT-UHFFFAOYSA-N |
正規SMILES |
CC=CC(=O)NC(=O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2,3-Bis(trifluoromethyl)bicyclo[2.2.1]hepta-2,5-diene](/img/structure/B14601943.png)
![2-[2-(2-Methoxyphenyl)ethenyl]-4,4-dimethyl-4,5-dihydro-1,3-oxazole](/img/structure/B14601946.png)
![N-{[3,5-Bis(octadecyloxy)phenyl]methyl}acetamide](/img/structure/B14601954.png)

![N-{4-[(3,6-Dichloropyridin-2-yl)methoxy]phenyl}propanamide](/img/structure/B14601958.png)


